molecular formula C15H20O3 B8657050 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid

2-[3-(cyclohexylmethoxy)phenyl]acetic Acid

Cat. No.: B8657050
M. Wt: 248.32 g/mol
InChI Key: QVJOWXCKCYIWRK-UHFFFAOYSA-N
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Description

2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is an organic compound that features a phenylacetic acid core with a cyclohexylmethyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid typically involves the reaction of phenylacetic acid with cyclohexylmethanol under acidic conditions to form the ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(cyclohexylmethoxy)phenyl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of cyclohexylmethyloxy-benzaldehyde or cyclohexylmethyloxy-benzoic acid.

    Reduction: Formation of cyclohexylmethyloxy-phenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[3-(cyclohexylmethoxy)phenyl]acetic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog without the cyclohexylmethyloxy substituent.

    Cyclohexylacetic acid: Lacks the phenyl ring but contains the cyclohexyl group.

    Benzylacetic acid: Contains a benzyl group instead of the cyclohexylmethyloxy group.

Uniqueness

2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is unique due to the presence of both the phenylacetic acid core and the cyclohexylmethyloxy substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-[3-(cyclohexylmethoxy)phenyl]acetic acid

InChI

InChI=1S/C15H20O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,16,17)

InChI Key

QVJOWXCKCYIWRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of aqueous sodium hydroxide (1N, 14 mL, 14.0 mmol, 10 equiv) was added to a solution of ethyl 3-cyclohexylmethyloxy-phenylacetate 29-3 (384 mg, 1.39 mmol, 1 equiv) in a mixture of t-butanol (8 mL) and water (4 mL) at 23° C. The reaction mixture was heated at reflux for 2 h. The solution was cooled to 23° C. and was diluted with ethyl acetate (50 mL). The organic layer was washed with an aqueous 10% potassium hydrogen sulfate solution (2×25 mL), then was dried over magnesium sulfate and was concentrated to afford the product 29-4 as a white solid, which was used without further purification.
Quantity
14 mL
Type
reactant
Reaction Step One
Name
ethyl 3-cyclohexylmethyloxy-phenylacetate
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
8 mL
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solvent
Reaction Step One
Name
Quantity
4 mL
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solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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CCOC(=O)Cc1cccc(OCC2CCCCC2)c1
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reactant
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